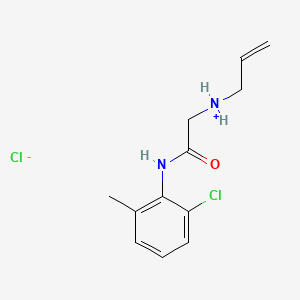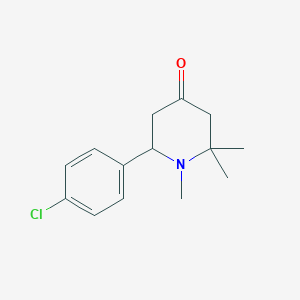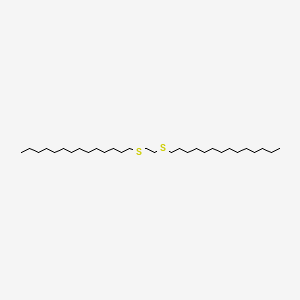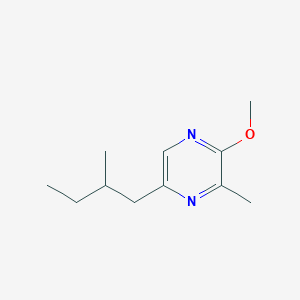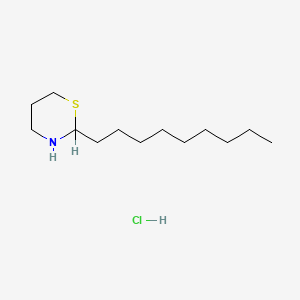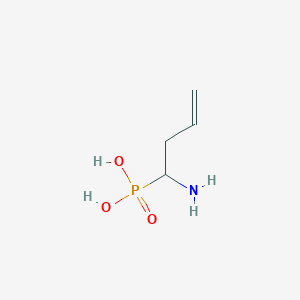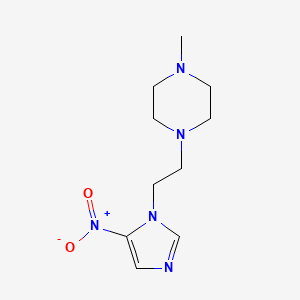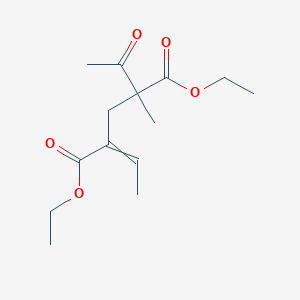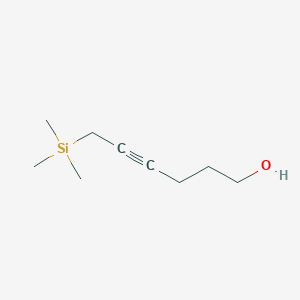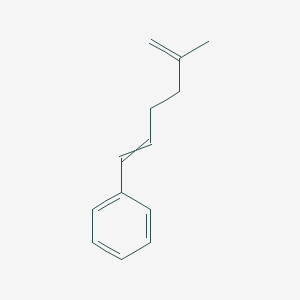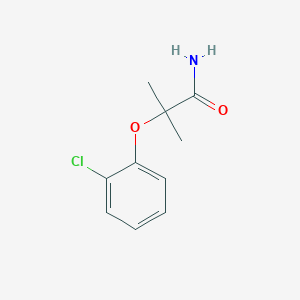
2-(2-Chlorophenoxy)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenoxy)-2-methylpropanamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group attached to a methylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-2-methylpropanamide typically involves the reaction of 2-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Chlorophenol+2-Methylpropanoyl Chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(2-chlorophenoxy)-2-methylpropanoic acid.
Reduction: Formation of 2-(2-chlorophenoxy)-2-methylpropanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)-2-methylpropanamide: Similar structure but with the chlorine atom in the para position.
2-(2-Bromophenoxy)-2-methylpropanamide: Bromine atom instead of chlorine.
2-(2-Chlorophenoxy)-2-methylpropanoic acid: Carboxylic acid derivative.
Uniqueness
2-(2-Chlorophenoxy)-2-methylpropanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chlorophenoxy group provides reactivity towards nucleophiles, while the amide moiety offers potential for hydrogen bonding and interaction with biological targets.
Propriétés
Numéro CAS |
76410-72-5 |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-6-4-3-5-7(8)11/h3-6H,1-2H3,(H2,12,13) |
Clé InChI |
MEUXHUSYVBZDML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N)OC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


